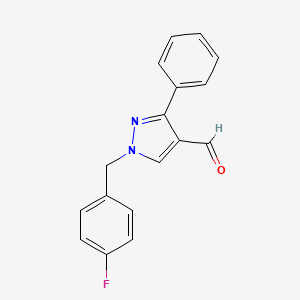

![molecular formula C23H20Cl3N3O3S B2397382 2,3,4-三氯-N-[1-(4-甲氧基苄基)-5,6-二甲基-1H-1,3-苯并咪唑-4-基]苯磺酰胺 CAS No. 338954-99-7](/img/structure/B2397382.png)

2,3,4-三氯-N-[1-(4-甲氧基苄基)-5,6-二甲基-1H-1,3-苯并咪唑-4-基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

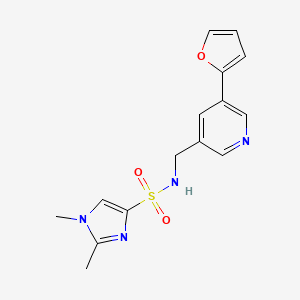

2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H20Cl3N3O3S and its molecular weight is 524.84. The purity is usually 95%.

BenchChem offers high-quality 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- α-葡萄糖苷酶抑制: 研究人员使用2,4,6-三氯-1,3,5-三嗪:N,N-二甲基甲酰胺(TCT:DMF)加合物合成了新型1,2,3-苯并三嗪-4(3H)-酮磺酰胺。这些化合物被评估了它们的α-葡萄糖苷酶抑制活性,这对于控制糖尿病至关重要。 其中一些磺酰胺表现出强效的抑制活性,化合物5c(具有二甲基取代基)的抑制效果优于阿卡波糖 .

- 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐: 该化合物也称为三甲曲辛二盐酸盐,是合成苯丙基三甲曲辛衍生物的构建单元。 这些衍生物表现出强效的脑血管扩张活性 .

- QTC-4-MeOBnE: 作为一种MTDL设计,该化合物靶向β-分泌酶 (BACE)、糖原合成酶激酶3β (GSK3β) 和乙酰胆碱酯酶。 它通过减少Aβ1-40的产生,在阿尔茨海默病治疗方面显示出希望 .

- 正交化学选择性: 研究人员探索了2,4,6-三氯-1,3,5-三嗪在各种反应中的化学选择性。 采用液相色谱-质谱法 (LCMS) 分析结果 .

- 1,2,3-三唑衍生物: 合成了甲苯磺丁脲的新型衍生物,包括1,2,3-三唑衍生物。 这些化合物通过核磁共振波谱进行表征,并评估其潜在药理活性 .

药物化学与药物开发

脑血管扩张研究

多靶点导向配体 (MTDLs)

化学选择性研究

甲苯磺丁脲衍生物

晶体结构研究

作用机制

Target of Action

Similar compounds have been designed to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These are considered promising targets in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

Similar compounds have shown to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells . Furthermore, they reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the pathogenesis of Alzheimer’s Disease (AD). This includes the amyloidogenic pathway, which involves the cleavage of the Amyloid Protein Precursor (APP) by β-secretase (BACE) to form amyloid beta (Aβ) plaques . It also affects the tau pathway, where it reduces the levels of phosphorylated tau, a key feature of neurofibrillary tangles in AD .

Pharmacokinetics

Similar compounds have shown less water solubility, which could impact their bioavailability .

Result of Action

The compound likely has a neuroprotective effect in the context of Alzheimer’s Disease. It prevents the formation of Aβ plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated tau, thereby preventing the formation of neurofibrillary tangles . These actions could potentially slow the progression of AD.

属性

IUPAC Name |

2,3,4-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl3N3O3S/c1-13-10-18-23(27-12-29(18)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)19-9-8-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINMQJQJDUAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)

![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)